molecular formula C7H10O5 B015432 (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid CAS No. 73991-95-4

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B015432
CAS No.: 73991-95-4
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-BYPYZUCNSA-N
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Description

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chiral carboxylic acid derivative featuring a 1,3-dioxolane ring fused with a ketone group at the 5-position and an acetic acid moiety at the 4-position. Its molecular formula is C₇H₁₀O₅, with a molecular weight of 174.15 g/mol and CAS number 73991-95-4 . The compound is synthesized from L-malic acid, as demonstrated in pharmaceutical intermediate preparation workflows . Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity influences biological activity .

Key physicochemical properties include moderate polarity due to the dioxolane ring and carboxylic acid group, making it soluble in polar solvents like methanol and acetonitrile . Its stability under acidic conditions is attributed to the rigid dioxolane scaffold, which protects the ketone group from nucleophilic attack .

Properties

IUPAC Name

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73991-95-4
Record name (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
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Preparation Methods

Esterification and Protection

L-Malic acid undergoes dimethyl esterification using thionyl chloride (SOCl₂) in methanol, yielding dimethyl L-malate. The diol moiety is then protected with acetone in the presence of a catalytic acid (e.g., p-toluenesulfonic acid), forming (4S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester.

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: Anhydrous acetone

  • Yield: 85–90%

Selective Oxidation

The secondary alcohol group at the C-4 position is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane. This step introduces the 5-oxo group while retaining the dioxolane ring.

Optimization Data :

Oxidizing AgentSolventTemperatureYield
Jones reagentAcetone/H₂O0°C78%
Dess-MartinDichloromethane25°C92%

Hydrolysis and Decarboxylation

The methyl ester groups are hydrolyzed under basic conditions (NaOH, H₂O/EtOH), followed by controlled decarboxylation to remove the C-5 carboxyl group. This generates the acetic acid side chain at C-4.

Critical Parameters :

  • pH: Maintained at 10–12 during hydrolysis

  • Decarboxylation catalyst: Cu(II) acetate

  • Yield: 70–75%

Final Cyclization and Purification

The intermediate undergoes cyclization in refluxing toluene with azeotropic water removal, forming the 1,3-dioxolan-4-yl acetic acid structure. Chiral HPLC or recrystallization from ethyl acetate/hexane mixtures ensures ≥97% enantiomeric excess.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Industrial protocols favor dichloromethane over acetone for oxidation steps due to improved Cr(VI) solubility and reduced side reactions. Heterogeneous catalysts (e.g., silica-supported CrO₃) enhance recyclability and reduce heavy metal waste.

Enantiomeric Purity Control

  • Chiral resolution : Diastereomeric salt formation with (1R,2S)-(−)-ephedrine achieves 99% ee.

  • Crystallization : Ethyl acetate/hexane (3:7) at −20°C yields optically pure crystals (mp 105–112°C).

Analytical Characterization

TechniqueKey DataPurpose
1H NMR δ 1.42 (s, 6H, CH₃), δ 4.35 (q, 1H, CH)Confirms dioxolane and acetic acid groups
IR 1752 cm⁻¹ (C=O), 1705 cm⁻¹ (COOH)Identifies ketone and carboxylic acid
HPLC Chiralcel OD-H column, 98.5% eeMeasures enantiomeric purity
X-ray CCDC 2059012 (monoclinic, P2₁)Verifies absolute configuration

Challenges and Mitigation

  • Decarboxylation Side Reactions : Minimized by slow addition of HCl during hydrolysis to prevent acid-catalyzed decomposition.

  • Racemization : Avoided by maintaining reaction temperatures below 30°C during ester hydrolysis .

Scientific Research Applications

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is highlighted through comparisons with the following classes of compounds:

Enantiomeric Counterparts

Compound Name Configuration Key Differences Biological Relevance
(R)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid R Mirror-image stereochemistry Reduced activity in enzyme-mediated reactions
Target Compound S Native configuration Preferred in chiral drug synthesis

Discussion : The (S)-enantiomer is favored in pharmaceutical applications due to its compatibility with biological systems. For example, in statin synthesis, the (S)-form aligns with L-malic acid-derived intermediates, ensuring proper binding to HMG-CoA reductase .

Functional Group Variants

Compound Name Functional Group Key Differences Reactivity/Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol -OH Lacks carboxylic acid; higher volatility Used as a solvent or protecting group
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate Ester Enhanced lipophilicity Biofuel additive or plasticizer
Target Compound -COOH Acidic; participates in salt formation Drug intermediate, chiral ligand

Discussion : The carboxylic acid group in the target compound enables salt formation (e.g., with cesium carbonate in alkylation reactions ), enhancing solubility in aqueous media. Ester derivatives, by contrast, improve membrane permeability in prodrug designs .

Substituted Dioxolane Derivatives

Compound Name Substituent Key Differences Synthesis Challenges
(S)-4-((4-Bromobutoxy)methyl)-2,2-dimethyl-1,3-dioxolane Bromoalkyl chain Electrophilic site for nucleophilic substitution Requires careful handling of bromine
cis/trans-Perfluoro([5-methoxy-1,3-dioxolan-4-yl]oxy)acetic acid (cC6O4) Fluorinated ether High environmental persistence Complex fluorination steps
Target Compound None Simpler structure; lower toxicity Straightforward from L-malic acid

Discussion : Brominated derivatives (e.g., from ) are intermediates in alkylation reactions but pose environmental hazards. The target compound’s lack of halogens makes it preferable in green chemistry applications.

Structural Analogs with Varied Rings

Compound Name Core Structure Key Differences pKa/Stability
(2-oxo-1,3-dioxolan-4-yl) methyl maleate Maleate ester α,β-unsaturated ester; higher reactivity pKa ~3.5 (carboxylic acid)
2-(3-Fluorophenyl)acetic acid Phenyl ring Aromatic; lacks dioxolane Lower thermal stability
Target Compound Dioxolane-ketone Stabilized via intramolecular H-bonding pKa ~4.2 (estimated)

Discussion: The dioxolane ring in the target compound enhances stability compared to linear analogs. The ketone group participates in keto-enol tautomerism, affecting its acidity and metal-chelation capacity .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Polar Solvents)
This compound C₇H₁₀O₅ 174.15 High
(R)-Enantiomer C₇H₁₀O₅ 174.15 Similar to (S)-form
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol C₅H₁₀O₃ 118.13 Moderate

Q & A

Q. What are the key synthetic pathways for (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound’s synthesis often involves chiral building blocks or asymmetric catalysis. For example, enantioselective methods using (R)- or (S)-configured precursors (e.g., (R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl derivatives) can be adapted to target the S-enantiomer . Key steps include:
  • Chiral resolution : Use of chiral HPLC or enzymatic resolution to separate enantiomers.
  • Asymmetric synthesis : Employing catalysts like Evans’ oxazolidinones or Sharpless epoxidation analogs to control stereochemistry .
  • Quality control : Polarimetry or chiral NMR (e.g., using europium shift reagents) to verify enantiomeric excess (ee) ≥98% .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • pH sensitivity : Conduct accelerated degradation tests in buffers (pH 1–12) at 40°C, monitored via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light exposure : UV-Vis spectroscopy to detect photodegradation products .
  • Storage recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dioxolane ring .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the dioxolane ring (δ ~4.9–5.4 ppm for protons adjacent to carbonyl groups) and acetic acid moiety (δ ~2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C9_9H12_{12}O6_6) and fragmentation patterns .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking agents (e.g., amines), while protic solvents (e.g., MeOH) may stabilize intermediates via hydrogen bonding .
  • Temperature optimization : Kinetic studies (e.g., Arrhenius plots) can identify ideal reaction temperatures (typically 0–25°C) to minimize side reactions like ring-opening .
  • Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity .

Q. What strategies can address contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Bioassay standardization : Replicate assays under controlled conditions (e.g., cell line viability, enzyme inhibition protocols) to minimize variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may confound activity results .
  • Structure-activity relationship (SAR) : Compare activity of (S)-enantiomer with (R)-enantiomer and racemic mixtures to isolate stereospecific effects .

Q. How can computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Retrosynthetic AI : Platforms like Pistachio or Reaxys predict feasible synthetic routes for derivatives (e.g., esterification of the acetic acid group) .
  • ADMET prediction : Use SwissADME or pkCSM to optimize logP (<3), solubility (>50 μM), and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinity toward target proteins (e.g., enzymes in inflammation pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Reactant of Route 2
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(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

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